3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
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Overview
Description
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate, also known as DMOCB-MB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of coumarin, a natural product found in many plants, and has shown promising results in various scientific research applications.
Mechanism of Action
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress. It may also induce apoptosis in cancer cells by activating pro-apoptotic proteins.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which play a key role in the development of many diseases. It has also been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It is also highly soluble in organic solvents, making it easy to prepare solutions for use in experiments. However, its limited water solubility may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in this context. Another area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Additional studies are needed to determine its effectiveness in different types of cancer and to identify any potential side effects. Finally, further research is needed to better understand the mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate and to identify any other potential therapeutic applications.
Synthesis Methods
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can be synthesized using a simple and efficient method involving the condensation of 3-(3,4-dimethoxyphenyl)-2-propenoic acid with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is a white crystalline powder that is soluble in most organic solvents.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O7/c1-28-18-8-4-15(5-9-18)24(26)31-19-10-6-17-12-20(25(27)32-22(17)14-19)16-7-11-21(29-2)23(13-16)30-3/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIOZTUOYCRKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate |
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